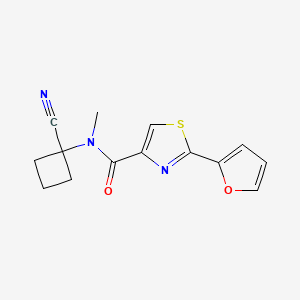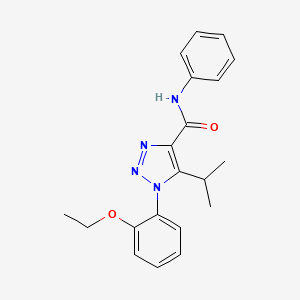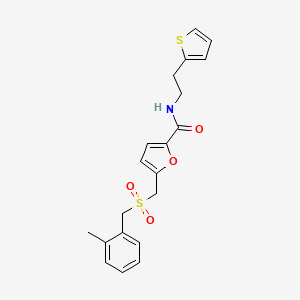
N-(1-cyanocyclopentyl)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide, commonly known as CTB or CYT387, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
The mechanism of action of CTB involves the inhibition of JAK2, a tyrosine kinase that plays a key role in the activation of several signaling pathways involved in cell growth and proliferation. By inhibiting JAK2, CTB blocks the activation of downstream signaling pathways, leading to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects
CTB has been shown to have several biochemical and physiological effects, including the inhibition of JAK2 signaling, the suppression of tumor growth and proliferation, the induction of apoptosis, and the inhibition of tumor angiogenesis. CTB has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTB for lab experiments is its specificity for JAK2, which allows researchers to study the effects of JAK2 inhibition on various cellular processes. However, one of the limitations of CTB is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of CTB, including the development of more potent and selective JAK2 inhibitors, the investigation of the effects of CTB on other signaling pathways involved in cancer and other diseases, and the exploration of the potential therapeutic applications of CTB in combination with other drugs or therapies. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of CTB, as well as its potential side effects and toxicity in humans.
Conclusion
In conclusion, CTB is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. The synthesis of CTB involves several steps, including the Suzuki coupling reaction. CTB inhibits JAK2 signaling, leading to the suppression of tumor growth and proliferation, the induction of apoptosis, and the inhibition of tumor angiogenesis. CTB also has anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and other inflammatory conditions. While CTB has several advantages for lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CTB involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The most commonly used method for synthesizing CTB is the Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Applications De Recherche Scientifique
CTB has been studied extensively for its potential therapeutic applications in cancer and other diseases. In preclinical studies, CTB has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. CTB has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-4-(3,4-dihydro-1H-isoquinolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c23-16-22(12-3-4-13-22)24-21(26)18-7-9-20(10-8-18)25-14-11-17-5-1-2-6-19(17)15-25/h1-2,5-10H,3-4,11-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUYCHRHXOYSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)



![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2617317.png)
![2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2617318.png)


![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)

